Phenyl 2-hydroxy-4,5-dimethoxybenzoate, with the chemical formula and CAS number 877997-98-3, is a benzoate ester characterized by the presence of a phenyl group, hydroxyl group, and two methoxy groups. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. It is classified under the category of benzoate esters and can be considered a derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.
Phenyl 2-hydroxy-4,5-dimethoxybenzoate can be synthesized through several methods, primarily involving esterification reactions. The most common synthetic route involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol in the presence of a dehydrating agent or acid catalyst.
This method yields Phenyl 2-hydroxy-4,5-dimethoxybenzoate along with water as a byproduct.
The molecular structure of Phenyl 2-hydroxy-4,5-dimethoxybenzoate includes:
The InChI Key for this compound is JXURAFZSOJQXKD-UHFFFAOYSA-N .
Phenyl 2-hydroxy-4,5-dimethoxybenzoate can participate in various chemical reactions typical for esters:
The hydrolysis reaction can be represented as follows:
This reaction is reversible and can be influenced by pH and temperature.
The mechanism of action for Phenyl 2-hydroxy-4,5-dimethoxybenzoate primarily revolves around its biological interactions when used in pharmaceutical applications. While specific mechanisms are not extensively documented for this compound alone, it may exert effects similar to those observed with other benzoates—potentially acting on gastrointestinal receptors or influencing metabolic pathways related to digestion.
Research indicates that compounds with similar structures often interact with various biological targets leading to effects such as modulation of gastrointestinal motility or secretion .
Phenyl 2-hydroxy-4,5-dimethoxybenzoate has potential applications in:
The molecular architecture of phenyl 2-hydroxy-4,5-dimethoxybenzoate reveals key features that determine its chemical behavior and biological interactions. The central benzoate core contains three oxygen-containing functional groups strategically positioned to influence electronic distribution and molecular conformation:
The compound's structural representation is unambiguously defined by several chemical identifiers:
These identifiers facilitate precise chemical database searches and computational modeling studies. The spatial arrangement of functional groups creates a molecular scaffold capable of multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which underlie its biological activities and crystallization tendencies [3]. Predicted physicochemical parameters include a boiling point of 431.2 ± 45.0°C and moderate solubility in polar organic solvents like methanol, ethanol, and dimethylformamide, but limited water solubility [10].
Table 1: Fundamental Chemical Identifiers of Phenyl 2-Hydroxy-4,5-Dimethoxybenzoate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 877997-98-3 |
Molecular Formula | C₁₅H₁₄O₅ |
Molecular Weight | 274.27 g/mol |
IUPAC Name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate |
Synonyms | Acotiamide Impurity 35; 2-Hydroxy-4,5-dimethoxybenzoic acid phenyl ester; Benzoic acid, 2-hydroxy-4,5-dimethoxy-, phenyl ester |
MDL Number | MFCD08063359 |
InChIKey | JXURAFZSOJQXKD-UHFFFAOYSA-N |
The synthesis and characterization of phenyl 2-hydroxy-4,5-dimethoxybenzoate emerged from research on naturally occurring ortho-hydroxybenzoate derivatives and their synthetic analogs. While not a naturally abundant compound itself, its structural framework relates to biologically active secondary metabolites found in plants and microorganisms, particularly those featuring the 2-hydroxy-4,5-dimethoxybenzoic acid moiety [8]. The development of this compound as a synthetic target gained momentum in the early 21st century alongside advances in esterification methodologies and the growing importance of complex benzoates as pharmaceutical intermediates.
Patent literature reveals that synthetic routes were optimized primarily for industrial pharmaceutical production, with Canadian Patent CA2838137C detailing improved manufacturing processes for this compound and related derivatives [5]. This patent highlights the compound's significance in synthesizing therapeutic agents, particularly acetylcholinesterase inhibitors like acotiamide. The timeline of development reflects broader trends in organic synthesis: early approaches relied on classical esterification methods (Fischer-Speier) with carboxylic acids and phenols under acidic conditions, while contemporary industrial synthesis has shifted toward more efficient, atom-economical approaches using activating agents and catalysts [5].
The compound's discovery and development were driven by two converging research trajectories: investigations into naturally occurring bioactive benzoates (such as syringaldehyde and its derivatives) and targeted synthesis of specific molecular frameworks for pharmaceutical applications [8]. This dual origin underscores its position at the interface of natural products chemistry and rational drug design. The assignment of standard chemical identifiers (CAS number, MDL number) between 2010-2015 facilitated its integration into chemical databases and commercial catalogs, reflecting its established importance in medicinal chemistry [9].
In pharmaceutical science, phenyl 2-hydroxy-4,5-dimethoxybenzoate is primarily recognized as Acotiamide Impurity 35, a specified impurity in the acetylcholinesterase inhibitor acotiamide hydrochloride hydrate (marketed as Z-338 or Acofide®) [2] [9]. Acotiamide is clinically used for treating functional dyspepsia symptoms, including postprandial fullness, upper abdominal bloating, and early satiation. Regulatory authorities require strict control and quantification of this impurity due to its potential impact on drug safety and efficacy profiles.
The compound arises during acotiamide synthesis as a process-related impurity, specifically through the esterification reaction between 2-hydroxy-4,5-dimethoxybenzoic acid and phenol (or phenyl derivatives) under conditions where the intended amide bond formation is compromised [2] . Its structural similarity to the active pharmaceutical ingredient (API)—sharing the 2-hydroxy-4,5-dimethoxybenzoyl moiety—makes it a critical marker for monitoring reaction specificity and purification efficiency. Analytical methods for its detection and quantification typically employ reversed-phase high-performance liquid chromatography (HPLC) with UV detection, leveraging its distinct retention time and absorption characteristics relative to the API and other impurities.
The control strategy for this impurity involves optimization of reaction conditions during acotiamide synthesis to minimize ester formation, coupled with purification techniques (crystallization, chromatography) to remove residual amounts. Pharmacopoeial standards typically specify acceptance criteria for Acotiamide Impurity 35 at levels not exceeding 0.10-0.15% of the API concentration, reflecting stringent regulatory requirements for quality control [9]. Beyond acotiamide, this compound serves as a key intermediate in synthesizing other bioactive molecules, particularly those targeting gastrointestinal disorders and neurological conditions where modulation of cholinergic function is therapeutically beneficial.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2